molecular formula C5H5N5O B11923310 6-Amino-3H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 570409-64-2

6-Amino-3H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Cat. No.: B11923310
CAS No.: 570409-64-2
M. Wt: 151.13 g/mol
InChI Key: XJRHRAHPIRWUDV-UHFFFAOYSA-N
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Description

6-Amino-3H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its unique structural framework, which combines a pyrazole ring fused with a pyrimidine ring. The presence of an amino group at the 6-position and a keto group at the 4-position further enhances its chemical reactivity and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-3H-pyrazolo[3,4-d]pyrimidin-4(5H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-1H-pyrazole-4-carboxamide with formamide under reflux conditions. This reaction facilitates the formation of the fused pyrazolo[3,4-d]pyrimidine ring system .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

6-Amino-3H-pyrazolo[3,4-d]pyrimidin-4(5H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Amino-3H-pyrazolo[3,4-d]pyrimidin-4(5H)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Amino-3H-pyrazolo[3,4-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets. For instance, as a CDK inhibitor, it binds to the active site of the enzyme, preventing the phosphorylation of target proteins and thereby inhibiting cell cycle progression. This leads to the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Amino-3H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is unique due to its specific substitution pattern and the presence of both an amino and a keto group. This structural arrangement contributes to its distinct chemical reactivity and biological activity, making it a valuable compound in various research fields .

Properties

CAS No.

570409-64-2

Molecular Formula

C5H5N5O

Molecular Weight

151.13 g/mol

IUPAC Name

6-amino-3,5-dihydropyrazolo[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C5H5N5O/c6-5-8-3-2(1-7-10-3)4(11)9-5/h1H2,(H3,6,8,9,11)

InChI Key

XJRHRAHPIRWUDV-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(N=C(NC2=O)N)N=N1

Origin of Product

United States

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